Condurango glycoside A0

Antitumor In Vivo Pharmacology Sarcoma 180

Condurango glycoside A0 is the analytically verified reference standard essential for reproducible condurangoglycoside pharmacological research. Unlike generic 'pregnane glycoside' extracts, this compound bears condurangogenin A as its aglycone—critically distinguishing it from analogs C0, B0, and D0. With a T/C ratio of 0.13 at 2 mg/kg/day, A0 demonstrates 1.5–2.8× greater antitumor potency than its class counterparts in the sarcoma 180 model, enabling low-dose mechanistic studies with reduced compound consumption. Procure only when aglycone-verified identity (≥98% HPLC) is required for structure-activity relationship benchmarking or mitochondrial apoptosis pathway research.

Molecular Formula C59H88O22
Molecular Weight 1149.3 g/mol
CAS No. 115810-21-4
Cat. No. B12776893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCondurango glycoside A0
CAS115810-21-4
Molecular FormulaC59H88O22
Molecular Weight1149.3 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(C(C5(C4(CCC5C(=O)C)O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C)C)OC)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC)O)OC
InChIInChI=1S/C59H88O22/c1-28(61)36-21-23-59(68)37-18-17-34-24-35(20-22-57(34,6)44(37)52(75-32(5)62)54(58(36,59)7)78-41(63)19-16-33-14-12-11-13-15-33)76-42-25-38(69-8)49(29(2)72-42)79-43-26-39(70-9)50(30(3)73-43)80-56-48(67)53(71-10)51(31(4)74-56)81-55-47(66)46(65)45(64)40(27-60)77-55/h11-16,19,29-31,34-40,42-56,60,64-68H,17-18,20-27H2,1-10H3/b19-16+
InChIKeyHZQLSCOFJKYUJZ-KNTRCKAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Condurango Glycoside A0 (CAS 115810-21-4): A Pregnane Ester Glycoside for Antitumor Research


Condurango glycoside A0 (condurangoglycoside A0, CAS 115810-21-4, molecular formula C59H88O22, molecular weight 1149.32) is a pregnane ester glycoside isolated from the dried bark of Marsdenia condurango (Asclepiadaceae) [1]. This compound belongs to the condurangoglycoside class of steroidal glycosides, characterized by a complex oligosaccharide chain composed of 6-deoxy-3-O-methyl-β-D-allosyl, β-D-oleandrosyl, β-D-cymarosyl, and β-D-glucosyl residues linked to the C-3 position of a polyoxygenated pregnane aglycone esterified with acetic acid at the 11α-hydroxy group and cinnamic acid at the 12β-hydroxy group [2].

Why Condurango Glycoside A0 Cannot Be Substituted by Other Condurangoglycosides


Condurangoglycosides A0, C0, B0, and D0 share an identical oligosaccharide chain but differ critically in their aglycone core structures [1]. Condurango glycoside A0 bears condurangogenin A as its aglycone, whereas condurango glycoside C0 bears condurangogenin C, and the B0/D0 series possess distinct C-18 oxygenated aglycones [1]. These aglycone structural variations, particularly the substitution patterns and stereochemistry at key positions, directly dictate each compound's antitumor potency, acute toxicity profile, and selectivity across different tumor models [1][2]. Generic substitution without verifying the exact glycoside identity would introduce uncontrolled variability in both efficacy and safety parameters in experimental systems, making procurement based solely on 'condurango glycoside extract' or 'pregnane glycoside' categorically invalid for reproducible research.

Condurango Glycoside A0 (115810-21-4): Quantitative Differentiation Evidence Versus Closest Analogs


In Vivo Antitumor Activity: Condurango Glycoside A0 vs. Condurango Glycoside C0

In a direct head-to-head evaluation using the murine sarcoma 180 solid tumor model, condurango glycoside A0 demonstrated superior tumor growth inhibition compared to its closest analog condurango glycoside C0 when administered at equivalent dosing regimens [1]. The comparative data reveal that A0 achieves a 1.5-fold greater reduction in tumor growth at the 2 mg/kg/day dose level, while at the 5 mg/kg/day dose, the difference narrows but A0 maintains a quantifiable advantage.

Antitumor In Vivo Pharmacology Sarcoma 180

In Vivo Antitumor Activity: Condurango Glycoside A0 vs. Condurango Glycoside B0 and D0

The same sarcoma 180 study also evaluated condurango glycosides B0 and D0, revealing that A0 remains the most potent antitumor agent among the four isolated glycosides at the 2 mg/kg/day dose level [1]. The data establish a clear potency hierarchy: A0 > C0 > B0 > D0 at the lower dose regimen, with A0 demonstrating a 2.8-fold greater tumor inhibition than D0 and 2.2-fold greater inhibition than B0.

Antitumor In Vivo Pharmacology Sarcoma 180

Acute Toxicity Comparison: Condurango Glycoside A0 vs. B0 and D0

Parallel acute toxicity evaluation in the same study revealed that condurango glycoside A0 (LD50 = 25 mg/kg) exhibits a toxicity profile distinct from B0 and D0, which share higher LD50 values of 37 mg/kg [1]. The lower LD50 of A0 is directly linked to its enhanced biological activity, and when combined with its superior antitumor potency, this translates to a quantitatively defined therapeutic window distinct from its analogs.

Toxicology LD50 Safety Margin

Aglycone Structural Differentiation: Condurango Glycoside A0 vs. A-Series and C-Series Glycosides

Condurango glycoside A0 contains condurangogenin A as its aglycone core, which is structurally distinct from condurangogenin C (found in C0) and from the condurangogenins of the B0/D0 series that bear C-18 oxygenated modifications [1]. A subsequent structural revision study confirmed that all condurangogenins (A, B, C, D, and E series) share esterification with acetic acid at the 11α-hydroxy group and cinnamic acid at the 12β-hydroxy group of the steroid skeleton, but differ in other oxidation states and substitution patterns [2]. These precise aglycone variations, rather than the conserved sugar chain, govern the differential biological activities documented above.

Structural Elucidation NMR Stereochemistry

Cytotoxic Selectivity Across Tumor Cell Lines: Condurango Glycoside A0 as Part of the Pregnane Glycoside Class

In a comprehensive cytotoxicity screen of 15 pregnane glycosides isolated from Marsdenia condurango bark against HL-60 human leukemia cells, A549 human lung adenocarcinoma cells, and TIG-3 normal human lung cells, the condurangoglycoside class (including A0 and its analogs) demonstrated selective cytotoxicity against tumor cells while sparing normal cells [1]. The study established that apoptosis induction occurs via a mitochondrial-dependent pathway with loss of mitochondrial membrane potential and cytochrome c release into the cytoplasm [1].

Cytotoxicity Leukemia Lung Adenocarcinoma

Differentiation-Inducing Activity: Condurangoglycoside A vs. Condurangoglycoside C

In a study evaluating differentiation-inducing activity toward mouse myeloid leukemia M1 cells, condurangoglycosides A (related to A0 series) and C (related to C0 series), both bearing a cinnamoyl group in their aglycones, were identified as the most potent differentiation inducers among six isolated pregnane glycosides [1]. M1 cells treated with these compounds differentiated into phagocytic cells within 24 hours, and the glycosides were found to be more effective than their corresponding aglycones alone [1]. This differentiation-inducing mechanism may contribute to the overall antitumor activity profile of the A-series glycosides.

Differentiation Induction Leukemia M1 Cells

Condurango Glycoside A0 (115810-21-4): Validated Research Application Scenarios Based on Quantitative Evidence


Comparative Pharmacology Studies Requiring Head-to-Head Evaluation of Condurangoglycoside Analogs

Condurango glycoside A0 serves as the optimal reference compound for comparative pharmacological studies among the condurangoglycoside class due to its well-documented antitumor activity profile in the sarcoma 180 model. Its established T/C ratio of 0.13 at 2 mg/kg/day and LD50 of 25 mg/kg provide a robust baseline against which the activity and toxicity of other condurangoglycosides (C0, B0, D0) can be quantitatively benchmarked [1]. Researchers evaluating structure-activity relationships within this class require authentic A0 as the comparator to contextualize the performance of novel analogs or structurally modified derivatives.

Dose-Response Studies Where Low-Dose Antitumor Efficacy Is a Critical Experimental Parameter

Given that condurango glycoside A0 achieves superior tumor growth inhibition (T/C = 0.13) at the 2 mg/kg/day dose compared to C0 (T/C = 0.19), B0 (T/C = 0.29), and D0 (T/C = 0.36), A0 is the preferred compound for studies designed to examine antitumor mechanisms under low-dose conditions [1]. This is particularly relevant when experimental constraints such as limited compound availability, high cost, or extended dosing regimens necessitate the use of minimal effective doses. The 1.5-2.8 fold potency advantage of A0 over its analogs at low doses translates directly to reduced compound consumption and potentially lower background toxicity in long-term in vivo studies.

Apoptosis Mechanism Studies Utilizing Mitochondrial Pathway Analysis

The class-level evidence demonstrating that condurangoglycosides induce apoptosis through a mitochondrial-dependent pathway, characterized by loss of mitochondrial membrane potential and cytochrome c release in HL-60 leukemia cells, positions condurango glycoside A0 as a mechanistically defined tool compound for apoptosis research [2]. Investigators studying the intersection of natural product glycosides and mitochondrial apoptotic signaling can utilize A0 as a representative member of this class with established cellular target engagement. The availability of A0 with verified purity (≥95-98% by HPLC from commercial suppliers) ensures that observed biological effects can be reliably attributed to the compound rather than impurities .

Differentiation Therapy Research in Myeloid Leukemia Models

Based on the finding that A-series condurangoglycosides (bearing a cinnamoyl group) are the most potent differentiation inducers among condurango-derived pregnane glycosides, condurango glycoside A0 is a relevant candidate for studies investigating differentiation-based therapeutic strategies in leukemia [3]. The ability of A-series glycosides to convert M1 leukemia cells into phagocytic cells within 24 hours provides a defined phenotypic endpoint for screening and mechanistic studies. A0 may be particularly valuable in research programs that seek to compare differentiation-inducing versus direct cytotoxic mechanisms in the same chemical scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Condurango glycoside A0

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.